molecular formula C15H22N2O4S B4432476 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

Cat. No.: B4432476
M. Wt: 326.4 g/mol
InChI Key: DQGZDLVCAYNWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methoxyphenylsulfonyl group and a butanone moiety

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-4-15(18)16-9-11-17(12-10-16)22(19,20)14-7-5-13(21-2)6-8-14/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGZDLVCAYNWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE
  • 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE
  • 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

Comparison: 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, chloro, fluoro), the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE
Reactant of Route 2
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1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

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